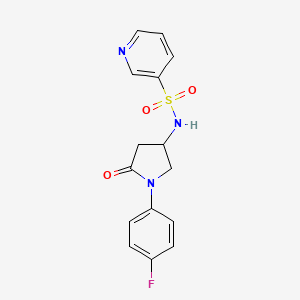

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sulfonamide derivative. Sulfonamides are a significant class of organosulfur compounds with the general formula RSO2NH2. They are widely used in medicinal chemistry and have a broad spectrum of pharmacological activities .

Molecular Structure Analysis

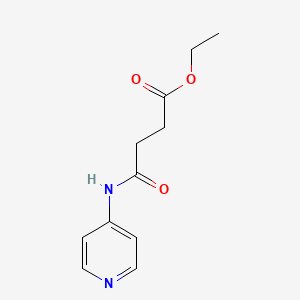

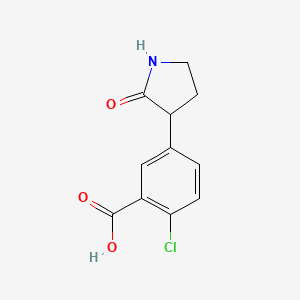

The molecular structure of “N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide” would likely consist of a pyridine ring attached to a sulfonamide group, with a fluorophenyl group and a 5-oxopyrrolidin-3-yl group also attached to the nitrogen of the sulfonamide .Chemical Reactions Analysis

Sulfonamides, including “this compound”, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in displacement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Sulfonamides are generally solid at room temperature, and their solubility in water varies .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Rearrangement of Threonine and Serine-Based Sulfonamides

Research by Králová et al. (2019) focused on the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine using solid-phase synthesis. Unexpectedly, the reaction with trimethylsilyl trifluoromethanesulfonate resulted in the formation of pyrrolidin-3-ones, diverging from the previously reported formation of 1,4-oxazepanes, highlighting a novel chemical transformation pathway for sulfonamide derivatives Králová et al., 2019.

Catalysis and Green Chemistry

Enantioselective Aldol Reactions

Zu et al. (2008) demonstrated the use of fluorous (S) pyrrolidine sulfonamide as an effective promoter for enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes on water. The study showcased the catalyst's ability to be recycled and reused without significant loss of activity and stereoselectivity, underscoring its potential for environmentally friendly chemical synthesis Zu et al., 2008.

Material Science

Novel Soluble Fluorinated Polyamides

Liu et al. (2013) developed new diamines containing pyridine and trifluoromethylphenyl groups for the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibited excellent solubility, thermal stability, and mechanical properties, indicating their potential for high-performance polymer applications Liu et al., 2013.

Antimicrobial Activity

Synthesis of Novel Sulfonamides with Antimicrobial Properties

Akbari et al. (2022) reported the one-pot three-component synthesis of N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones in aqueous media. These compounds were evaluated for their antimicrobial activities, showcasing the potential of sulfonamide derivatives in developing new antimicrobial agents Akbari et al., 2022.

Anticancer Research

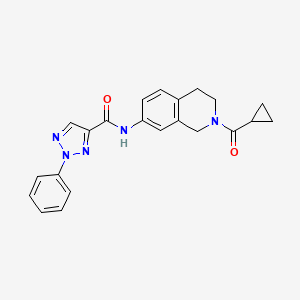

Modification of Sulfonamide Derivatives as PI3K Inhibitors

Wang et al. (2015) investigated the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety. This modification led to compounds with potent antiproliferative activities against cancer cell lines, offering insights into the development of anticancer agents with reduced toxicity Wang et al., 2015.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3S/c16-11-3-5-13(6-4-11)19-10-12(8-15(19)20)18-23(21,22)14-2-1-7-17-9-14/h1-7,9,12,18H,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHCAHGNVZJJHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-methylbenzamide](/img/structure/B2676934.png)

![9-cyclopentyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2676935.png)

![2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide](/img/structure/B2676936.png)

![2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide](/img/structure/B2676939.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2(1H)-one](/img/structure/B2676941.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide](/img/structure/B2676948.png)

![Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2676950.png)

![2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2676952.png)